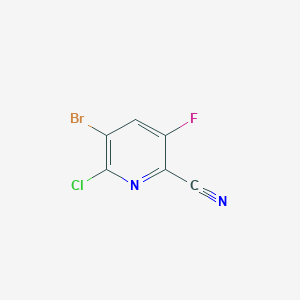

5-Bromo-6-chloro-3-fluoropicolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-chloro-3-fluoropicolinonitrile is a halogenated heterocyclic compound with the molecular formula C6H2BrClFN2. This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-fluoropicolinonitrile typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-fluoropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-fluoropicolinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-fluoropicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-3-fluoropicolinonitrile: Similar in structure but lacks the chlorine atom.

6-Chloro-3-fluoropicolinonitrile: Similar but lacks the bromine atom.

5-Bromo-6-chloronicotinonitrile: Similar but lacks the fluorine atom.

Uniqueness

5-Bromo-6-chloro-3-fluoropicolinonitrile is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the picolinonitrile ring. This unique combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5-Bromo-6-chloro-3-fluoropicolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C6H3BrClFN2

Molecular Weight : 221.46 g/mol

CAS Number : 22906331

The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its reactivity and potential biological effects.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression, particularly Raf kinases. These kinases play crucial roles in cell signaling pathways that regulate cell division and survival. The inhibition of these pathways can lead to reduced tumor growth and proliferation in various cancer types.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

-

Anticancer Activity :

- The compound has shown efficacy against various cancer cell lines by inhibiting Raf kinase activity, which is implicated in several malignancies including melanoma and breast cancer .

- In vitro studies demonstrated that it can effectively reduce cell viability in BRaf wild-type and mutant KRas tumors, suggesting its potential as a therapeutic agent for these conditions .

- Antiviral Properties :

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry explored the use of this compound as a Raf kinase inhibitor. Researchers found that this compound effectively inhibited cell proliferation in various cancer cell lines, demonstrating a significant reduction in tumor size in xenograft models. The study highlighted the compound's low toxicity profile compared to existing treatments, making it a promising candidate for further development .

Case Study 2: Antiviral Activity

In another investigation focusing on dengue virus, the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated potent antiviral activity without significant cytotoxicity, suggesting its potential role in treating viral infections through selective kinase inhibition .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-chloro-3-fluoropicolinonitrile, and what factors influence yield optimization?

- Methodology : A multi-step approach is typical for polyhalogenated picolinonitriles. Begin with halogenation of a pyridine precursor, followed by nitrile group introduction. For example, bromination/chlorination of 3-fluoropicolinonitrile using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–20°C) can achieve regioselectivity . Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (4–6 hours). Monitor progress via TLC or HPLC .

- Critical Factors : Solvent choice (e.g., propionitrile enhances solubility of intermediates ), exclusion of moisture, and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

- Methodology : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Validate purity using:

- HPLC/GC : >98% purity thresholds, as seen in halogenated pyridine derivatives .

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of protonated impurities .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Questions

Q. What strategies resolve contradictory data between spectroscopic analysis and X-ray crystallography for halogenated picolinonitriles?

- Methodology : Contradictions often arise from dynamic effects (e.g., rotational isomers) in solution vs. solid-state structures. Address this by:

- Performing variable-temperature NMR to detect conformational changes .

- Cross-validating with computational models (DFT calculations) to predict stable conformers .

- Using complementary techniques like IR spectroscopy to confirm functional groups unaffected by dynamics .

Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile and halogen groups activate the pyridine ring for nucleophilic substitution or metal-catalyzed coupling. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-fluorophenylboronic acid ) in THF/water (3:1) at 80°C. Monitor substituent effects: bromine’s leaving-group ability vs. chlorine’s steric hindrance .

- SNAr Reactions : React with amines (e.g., morpholine) in DMF at 120°C; fluorine’s ortho-directing effect enhances regioselectivity .

Q. What experimental designs mitigate decomposition risks during storage of halogenated picolinonitriles?

Properties

Molecular Formula |

C6HBrClFN2 |

|---|---|

Molecular Weight |

235.44 g/mol |

IUPAC Name |

5-bromo-6-chloro-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6HBrClFN2/c7-3-1-4(9)5(2-10)11-6(3)8/h1H |

InChI Key |

SHHHBQAOPMNCAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)C#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.